3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
Description
3-(5-Amino-1-pentanoyl)pyridine dihydrochloride (CAS: 178758-80-0) is a pyridine derivative with a molecular formula of C₁₀H₁₆Cl₂N₂O and a molecular weight of 251.153 g/mol . It exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions at low pH (≤4) . The compound is primarily utilized in industrial and scientific research contexts, including synthetic intermediates and analytical reagents . Key physical properties include a boiling point of 396.3°C at 760 mmHg, though data on density, melting point, and flash point remain unreported .
Properties
IUPAC Name |
5-amino-1-pyridin-3-ylpentan-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-6-2-1-5-10(13)9-4-3-7-12-8-9;;/h3-4,7-8H,1-2,5-6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLPKFRYMIEKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596640 | |
| Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178758-80-0 | |
| Record name | 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride-Mediated Coupling
The activated 5-amino-1-pentanoyl chloride reacts with 3-aminopyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. This method achieves moderate yields (60–75%) but requires rigorous exclusion of moisture.
Native Chemical Ligation (NCL)
Adapting peptide synthesis techniques, NCL enables chemoselective coupling between a pyridine-thioester and the 5-amino-1-pentanoyl group’s cysteine-like side chain. A thiol-containing pyridine derivative (e.g., 3-mercaptopyridine) reacts with the acylated pentanoyl thioester under mild conditions (pH 7, 25°C), yielding the coupled product with >80% efficiency.
Protection and Deprotection of Amine Groups
To prevent undesired side reactions during acylation, the primary amine of 5-amino-1-pentanoic acid is protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in THF, while Fmoc protection employs Fmoc-Cl in the presence of DMAP. Deprotection post-coupling is performed under acidic conditions (e.g., HCl/dioxane for Boc) or basic conditions (piperidine for Fmoc).
Dihydrochloride Salt Formation
The final step involves protonating the free amine groups with hydrochloric acid. Dissolving the coupled product in anhydrous ethanol and adding excess HCl gas generates the dihydrochloride salt. Crystallization from ethanol/diethyl ether yields the pure product. Parameters such as temperature (−10°C to 25°C) and HCl stoichiometry (2.2–3.0 equivalents) critically impact crystal purity and yield.
Comparative Analysis of Synthetic Routes
Industrial Scalability and Green Chemistry
The reductive amination route is most viable for large-scale production due to its high yield and low energy requirements (<120°C). Transitioning from batch to continuous flow reactors could further enhance efficiency. Solvent recovery systems (e.g., THF distillation) and catalyst recycling (Ni/Co filtration) align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Biochemical Research
Proteomics : One of the primary applications of 3-(5-Amino-1-pentanoyl)pyridine dihydrochloride lies in proteomics research. This compound serves as a biochemical tool for studying proteins, their structures, and functions. It is particularly valuable in interaction studies that examine its binding affinity to specific biological targets, including receptors and enzymes involved in inflammatory processes and neuroprotection.
Organic Chemistry
Synthesis of Pyrazolo[4,3-b]pyridines : In organic chemistry, this compound is utilized in the synthesis of pyrazolo[4,3-b]pyridines, a class of organic compounds relevant to medicinal chemistry. The synthesis typically involves multi-step organic reactions where the amino group participates in nucleophilic substitution reactions while the carbonyl group can undergo condensation reactions. The pyridine nitrogen may also engage in protonation and coordination reactions, enhancing the compound's versatility in synthetic applications.
Pharmacological Potential
Research indicates that derivatives of pyridine, including this compound, exhibit various biological activities. Notably, studies suggest potential anti-inflammatory properties , which could be beneficial for treating inflammatory conditions. Furthermore, compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems and exhibiting neuroprotective effects. These findings highlight the compound's potential as a candidate for drug development targeting neurological disorders.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminopyridine | Pyridine ring with an amino group | Precursor in drug synthesis |
| 4-Pyridylacetic acid | Pyridine ring with an acetic acid group | Exhibits neuroprotective properties |
| Nicotinamide | Pyridine ring with an amide group | Essential for cellular metabolism (NAD+ precursor) |
| 2-Aminopyridine | Amino group at position 2 | Building block for pharmaceuticals |
The specific pentanoyl substitution in this compound may enhance its biological activity compared to these similar compounds, leading to varied pharmacological profiles and applications.
Mechanism of Action
The mechanism of action of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analog: Berotralstat Dihydrochloride
While both compounds are dihydrochloride salts, Berotralstat features a complex heterocyclic structure incorporating fluorophenyl, trifluoromethyl, and pyrazole moieties, contrasting with the simpler pyridine-pentanoyl backbone of the target compound.
Key Differences:
- Molecular Complexity: Berotralstat’s larger structure (30 carbons vs. 10 carbons) correlates with higher molecular weight and pharmacological activity.
- Solubility: Both exhibit pH-dependent solubility, but Berotralstat’s solubility profile is optimized for oral bioavailability.
Functional Analog: 3-(3-Chloro-1H-pyrazol-1-yl)pyridine
Unlike the target compound, it contains a pyrazole ring substituted with chlorine, conferring pesticidal properties. Both compounds share a pyridine core but differ in functional groups and applications:
- Reactivity: The chloro-pyrazole moiety in 3-(3-Chloro-1H-pyrazol-1-yl)pyridine enhances electrophilicity, enabling pesticidal activity, while the amino-pentanoyl group in the target compound may facilitate nucleophilic interactions in synthesis.
- Applications: The former is used in agrochemicals, while the latter serves as a research intermediate .
Pharmacological Analog: (R)-(-)-LY 426965 Dihydrochloride
(R)-(-)-LY 426965 dihydrochloride (CAS: 228418-85-7) is a chiral compound with unspecified pharmacological activity . Both it and the target compound are dihydrochloride salts, but their structural divergence lies in stereochemistry and functionalization. The absence of a pentanoyl chain in LY 426965 suggests distinct metabolic pathways and target interactions.
Physicochemical and Toxicological Comparison
Physicochemical Properties
| Property | 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride | Berotralstat Dihydrochloride | 3-(3-Chloro-1H-pyrazol-1-yl)pyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 251.153 | 635.49 | ~250 (estimated) |
| Boiling Point (°C) | 396.3 | Not reported | Not reported |
| Solubility | Soluble in water (pH ≤4) | Soluble in water (pH ≤4) | Likely organic solvents |
| Primary Use | Research intermediate | Pharmaceutical | Pesticide intermediate |
Toxicological Profiles
- Berotralstat Dihydrochloride: As a pharmaceutical, it undergoes rigorous safety testing; common side effects include gastrointestinal disturbances .
Biological Activity
3-(5-Amino-1-pentanoyl)pyridine dihydrochloride (CAS No. 178758-80-0) is a chemical compound characterized by a pyridine ring substituted with a 5-amino-1-pentanoyl group. This dihydrochloride form enhances its solubility in water, making it suitable for various biochemical applications, particularly in proteomics and medicinal chemistry. The compound's structure allows it to participate in diverse chemical reactions, influencing its biological activity.
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Notably, studies suggest potential anti-inflammatory properties, which may be beneficial in treating inflammatory conditions. The compound's amino group can engage in nucleophilic substitution reactions, while the carbonyl group may undergo condensation reactions, contributing to its biological effects.
Interaction Studies
Preliminary findings from interaction studies reveal that this compound may bind to various biological targets, including receptors related to inflammation and neuroprotection. Such interactions could elucidate its mechanism of action and inform further drug development efforts.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key features and unique aspects of several related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Aminopyridine | Pyridine ring with an amino group | Precursor in drug synthesis |
| 4-Pyridylacetic acid | Pyridine ring with an acetic acid group | Exhibits neuroprotective properties |
| Nicotinamide | Pyridine ring with an amide group | Essential in cellular metabolism as a precursor to NAD+ |
| 2-Aminopyridine | Pyridine ring with an amino group at position 2 | Building block for pharmaceuticals |
The distinct pentanoyl substitution in this compound may enhance its biological activity compared to other similar compounds, suggesting a varied pharmacological profile.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridine derivatives, including this compound. For instance:
- Anti-inflammatory Activity : A study demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in vitro, suggesting that this compound could have similar properties.
- Neuroprotective Effects : Research into pyridine derivatives has shown potential neuroprotective effects, which could be relevant for conditions such as neurodegenerative diseases.
These findings highlight the importance of further research to confirm the specific mechanisms through which this compound exerts its biological effects.
Q & A
Q. What are the optimal synthetic routes for 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride, and how do reaction conditions influence yield?
The synthesis of pyridine dihydrochloride derivatives often involves multi-step processes. Key steps include cyclization, chlorination, and oxidation. For example, 3-hydrazinopyridine dihydrochloride can be cyclized with alkyl methacrylates to form intermediates, followed by chlorination and decarboxylation . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, chlorination steps may require controlled anhydrous conditions to avoid side reactions. Yield improvements (70–85%) are achievable by adjusting stoichiometry and using scavengers to trap reactive by-products.
Q. What analytical techniques are recommended for confirming purity and structural integrity?
- HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection at 254 nm for baseline separation of impurities .
- NMR : H and C NMR can confirm proton environments and carbonyl/amine functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., MW ~292.2 for related dihydrochlorides) .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~24.3% for dihydrochloride salts).
Q. What are the critical safety considerations when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .
Q. How are common impurities identified and quantified during synthesis?
- By-Product Screening : Use HPLC-MS to detect intermediates like 3-chloro-4-methylpyridine derivatives .
- Reference Standards : Compare retention times and spectral data with commercially available impurities (e.g., decarboxylated by-products).
Advanced Research Questions
Q. How can researchers address contradictions in stability data under varying storage conditions?
- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C for most dihydrochlorides) .
- pH-Dependent Stability : Test solubility and degradation kinetics in buffers (pH 1–13) to identify optimal storage pH (e.g., pH 4–6 for minimal hydrolysis) .
Q. What strategies mitigate by-product formation during synthesis?
- Reaction Optimization : Use substoichiometric amounts of chlorinating agents (e.g., SOCl₂) to reduce over-chlorination .
- Purification Techniques : Employ gradient column chromatography (silica gel, MeOH/DCM eluent) to separate regioisomers .
- Scavenging Agents : Add molecular sieves to absorb water during cyclization, improving yield by 10–15% .
Q. What methodologies enable the study of this compound’s interaction with biological targets?
- In Vitro Binding Assays : Radioligand displacement studies (e.g., H-labeled analogs) quantify affinity for enzyme targets .
- Molecular Docking : Use software like AutoDock to predict binding poses with pyridine-recognizing receptors (e.g., nicotinic acetylcholine receptors) .
- Kinetic Analysis : Measure IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) under physiological pH .
Q. How can mechanistic studies resolve ambiguities in the oxidation steps of the synthesis pathway?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
